6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Description
The compound “6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the molecular formula C11H11BrN2O2S . It has an average mass of 315.186 Da and a monoisotopic mass of 313.972443 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C11H11BrN2O2S . It has an average mass of 315.186 Da and a monoisotopic mass of 313.972443 Da . More specific properties like melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Synthesis and Derivatives
- A study focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including 6-bromo variants, demonstrated potential in biological applications, notably in anticancer activity (Nowak et al., 2015).
- Research on the synthesis and structure of 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline and its mixed crystal explored its potential in pharmacological applications (Mukarramov et al., 2009).
- Another study reported the regioselective synthesis of 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione derivatives, indicating the versatility of such compounds in chemical synthesis (Vakiti & Rao, 2010).
Antioxidant Activity
- Isolation and characterization of bromophenols, including compounds structurally similar to 6-bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, from marine algae showed significant antioxidant activity, suggesting their potential use in food preservation and health applications (Li et al., 2011).
Catalysis and Synthesis Techniques
- Studies have shown that compounds like this compound can be synthesized under various conditions, like microwave irradiation, demonstrating the adaptability of these compounds in chemical synthesis (Mohammadi & Hossini, 2011).
Applications in Sensing Technologies
- A study reported the use of 3-sulfanyl-4-hydroxycoumarin derivatives, chemically related to the compound , for selective fluorescence switch-on sensing of cadmium(II) ions in water, indicating the potential of similar compounds in environmental monitoring (Paul et al., 2016).
Antimicrobial Activity
- Research into derivatives of 3H-quinazolin-4-one, a structurally related compound, showed promising antimicrobial effects, suggesting similar potential in compounds like this compound (Demirel et al., 2019).
Properties
IUPAC Name |
6-bromo-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-6(15)5-14-10(16)8-4-7(12)2-3-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRUSRDMBOQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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